![molecular formula C12H10O6 B12527431 (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid CAS No. 773059-57-7](/img/structure/B12527431.png)
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid is an organic compound characterized by its unique structure, which includes a formyl group, a hydroxyphenyl group, and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid typically involves the condensation of 2-formyl-4-hydroxybenzaldehyde with butanedioic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-4-hydroxybenzaldehyde: Shares the formyl and hydroxyphenyl groups but lacks the butanedioic acid moiety.
Butanedioic acid: Lacks the formyl and hydroxyphenyl groups.
Uniqueness
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
773059-57-7 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2E)-2-[(2-formyl-4-hydroxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C12H10O6/c13-6-9-4-10(14)2-1-7(9)3-8(12(17)18)5-11(15)16/h1-4,6,14H,5H2,(H,15,16)(H,17,18)/b8-3+ |
InChI Key |
CEAYRVRJDYGORG-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C=O)/C=C(\CC(=O)O)/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)C=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
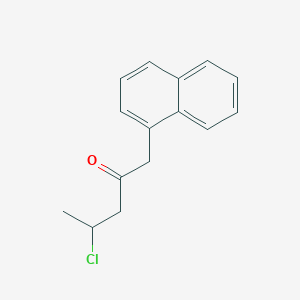

![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
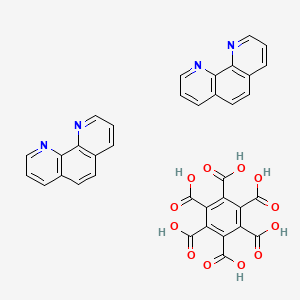
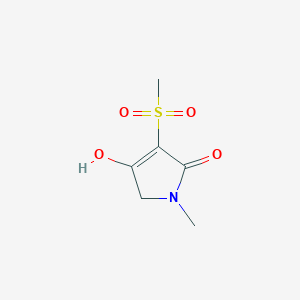
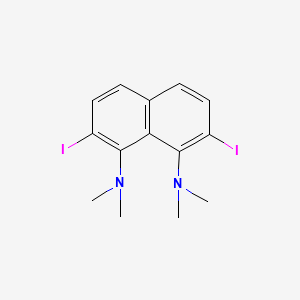
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
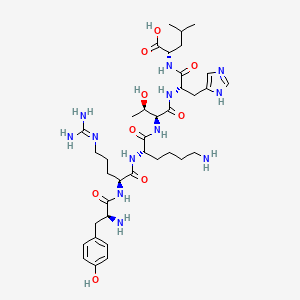

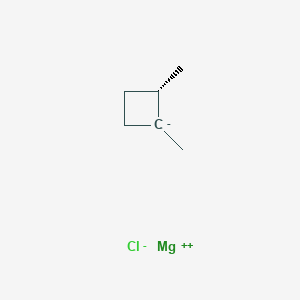
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
